molecular formula C20H27FN4O5S B13343844 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate

4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate

Cat. No.: B13343844
M. Wt: 454.5 g/mol
InChI Key: OKXOFDSWTCSXLH-GBNZRNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a pyrimidine moiety, and a methanesulfonate group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Pyrimidine Moiety: This step involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

    Formation of the Methanesulfonate Ester: This is typically done by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in the replacement of a functional group with another.

Scientific Research Applications

4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery and development.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Pharmaceuticals: Development of new therapeutic agents.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Inhibition or Activation of Pathways: Affecting cellular processes.

    Interaction with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
  • 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate hydrochloride

Uniqueness

The methanesulfonate group in 4-Methylbenzyl (3S,4R)-3-fluoro-4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate methanesulfonate imparts unique solubility and reactivity properties, distinguishing it from similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H27FN4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

methanesulfonic acid;(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H23FN4O2.CH4O3S/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18;1-5(2,3)4/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23);1H3,(H,2,3,4)/t16-,17-;/m1./s1

InChI Key

OKXOFDSWTCSXLH-GBNZRNLASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3.CS(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.